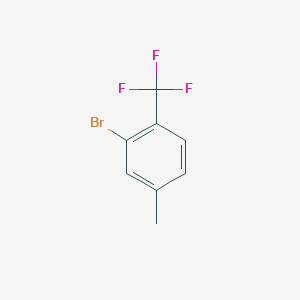

2-Bromo-4-methylbenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHMYYRIQKCMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625246 | |

| Record name | 2-Bromo-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121793-12-2 | |

| Record name | 2-Bromo-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylbenzotrifluoride, also known by its IUPAC name 2-bromo-1-methyl-4-(trifluoromethyl)benzene, is a halogenated aromatic compound. Its chemical structure, featuring a bromine atom and a trifluoromethyl group on a toluene backbone, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. A thorough understanding of its physical properties is essential for its effective use in research and development, including reaction design, purification, and formulation.

This technical guide provides a summary of the known physical properties of this compound. It is important to note that while some properties have been reported, experimentally determined quantitative data for this specific compound is not widely available in the reviewed literature. The data presented herein is a combination of information from supplier safety data sheets and computed properties from chemical databases.

Core Physical Properties

The physical properties of a compound are critical for its handling, storage, and application in experimental settings. For this compound, the key identifiers and a summary of its physical characteristics are presented below.

General and Computed Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-methyl-4-(trifluoromethyl)benzene | [1] |

| Synonyms | 3-Bromo-4-methylbenzotrifluoride, 2-Bromo-4-(trifluoromethyl)toluene | [1][2] |

| CAS Number | 66417-30-9 | [1][2] |

| Molecular Formula | C₈H₆BrF₃ | [1][2] |

| Molecular Weight | 239.03 g/mol | [1][2] |

| Physical Form | Solid | |

| Boiling Point | 183.0 ± 35.0 °C (Predicted) | [3] |

| Density | 1.538 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | Not applicable | |

| Refractive Index | No data available | |

| Solubility | No data available |

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited, the following are detailed, standard methodologies for determining the key physical properties of a solid organic compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

-

Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point apparatus), capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small, dry sample of the compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Boiling Point Determination (for solids that melt and are stable at their boiling point)

This method is suitable for determining the boiling point of a liquid or a melted solid.

-

Apparatus: Thiele tube, small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner), and a suitable high-boiling liquid (e.g., mineral oil).

-

Procedure:

-

A small amount of the sample is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is immersed in a Thiele tube containing a heating liquid.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature rises, air will be expelled from the capillary tube.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Density Determination of a Solid

The density of a solid can be determined by measuring its mass and volume.

-

Apparatus: Analytical balance, pycnometer or graduated cylinder, and a displacement liquid in which the solid is insoluble.

-

Procedure (using a pycnometer):

-

The mass of the empty, dry pycnometer is accurately measured (m₁).

-

The pycnometer is filled with the displacement liquid, and its mass is measured (m₂).

-

The pycnometer is emptied and dried, and a known mass of the solid sample is added (m₃). The mass of the pycnometer with the solid is measured (m₄).

-

The displacement liquid is added to the pycnometer containing the solid until it is full, and the total mass is measured (m₅).

-

The density of the solid is calculated using the formula: Density = (m₃ * density of displacement liquid) / (m₂ - m₁ - (m₅ - m₄))

-

Refractive Index Determination

For a solid, the refractive index is typically measured on a melt or a solution. If the solid can be melted without decomposition, the following method can be used.

-

Apparatus: Abbe refractometer, heating circulator (if measuring a melt), and a suitable solvent (if measuring a solution).

-

Procedure (for a melt):

-

A small amount of the solid is placed on the prism of the Abbe refractometer.

-

The prism is heated to melt the solid, forming a thin, uniform film.

-

A light source is directed through the sample.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature of the measurement should also be recorded as the refractive index is temperature-dependent.

-

Visualized Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a solid organic compound like this compound.

Caption: Workflow for determining the physical properties of a solid organic compound.

References

An In-depth Technical Guide to 2-Bromo-4-methylbenzotrifluoride and Its Isomers

This technical guide provides a comprehensive overview of 2-Bromo-4-methylbenzotrifluoride and its closely related isomers, compounds of significant interest to researchers, scientists, and professionals in drug development. Due to ambiguity in the common nomenclature, this guide will address the distinct isomers to ensure clarity and precision.

Chemical Structure and Identification

The name "this compound" can be interpreted in different ways depending on the assumed position of the trifluoromethyl group on the benzene ring. This guide clarifies the chemical identity of the most relevant isomers, providing their IUPAC names and CAS numbers for unambiguous identification.

The primary isomers discussed are:

-

2-Bromo-4-methyl-1-(trifluoromethyl)benzene

-

1-Bromo-2-methyl-4-(trifluoromethyl)benzene

-

2-Bromo-1-methyl-4-(trifluoromethyl)benzene (also known as 3-Bromo-4-methylbenzotrifluoride)

The chemical structures and key identifiers for these compounds are presented below.

Chemical Structures

Caption: Chemical structures of key isomers of bromo-methyl-benzotrifluoride.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties for the identified isomers is provided in the tables below. This data is essential for compound characterization, quality control, and reaction monitoring.

Table 1: General Properties

| Property | 2-Bromo-4-methyl-1-(trifluoromethyl)benzene | 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | 2-Bromo-1-methyl-4-(trifluoromethyl)benzene |

| CAS Number | 121793-12-2 | 929000-62-4 | 66417-30-9 |

| Molecular Formula | C₈H₆BrF₃[1] | C₈H₆BrF₃[2][3] | C₈H₆BrF₃[4] |

| Molecular Weight | 239.03 g/mol [1] | 239.03 g/mol [2] | 239.03 g/mol [4] |

| Synonyms | This compound | 2-bromo-5-trifluoromethyltoluene | 3-Bromo-4-methylbenzotrifluoride[4] |

Table 2: Computed Physical Properties

| Property | 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | 2-Bromo-1-methyl-4-(trifluoromethyl)benzene |

| Predicted Density | 1.538 ± 0.06 g/cm³[5] | Not Available |

| Predicted Boiling Point | 199.4 ± 35.0 °C[5] | Not Available |

| Form | Not specified | Solid[6] |

Table 3: Spectroscopic Data Identifiers

| Data Type | 2-Bromo-1-methyl-4-(trifluoromethyl)benzene |

| ¹⁹F NMR | Available[4] |

| GC-MS | Available[4] |

| IR Spectra | Available[4] |

Note: Detailed experimental spectral data such as peak lists and spectra images are often proprietary to the data providers and are not publicly available in detail. Researchers are advised to consult spectral databases directly.

Synthesis and Experimental Protocols

These brominated trifluoromethylated benzene derivatives are valuable intermediates in organic synthesis. The following section details a general synthetic approach and outlines a logical workflow for their preparation.

General Synthesis Pathway

A common route to synthesize brominated methylbenzotrifluorides involves the bromination of the corresponding methylbenzotrifluoride precursor. The specific starting material and reaction conditions will dictate the resulting isomer.

Caption: General synthesis workflow for 3-Bromo-4-methylbenzotrifluoride.

Experimental Protocol: Synthesis of 3-Bromo-4-methyl-benzotrifluoride

The following protocol is adapted from a patented synthesis method.[5]

Materials:

-

4-methylbenzotrichloride

-

Anhydrous hydrofluoric acid

-

Bromine (Br₂)

-

Iron sulphide (catalyst)

-

Nitrogen gas

Procedure:

-

Bromination of 4-methylbenzotrichloride:

-

To 240 g of 4-methylbenzotrichloride, add 0.5 g of iron sulphide.

-

At 30°C, add 160 g of bromine dropwise.

-

Stir the mixture for 6 hours at 30°C.

-

After the reaction, remove excess bromine by passing nitrogen gas through the mixture.

-

-

Fluorination of the brominated product:

-

In a fluorinating apparatus, initially introduce 200 g of anhydrous hydrofluoric acid at -10°C.

-

Add the crude bromination product dropwise to the hydrofluoric acid.

-

After the addition is complete, allow the mixture to cool.

-

Distill off the excess hydrofluoric acid.

-

Subject the crude product to fractional distillation.

-

Expected Outcome:

-

After a forerun of 4-methylbenzotrifluoride, 146 g (corresponding to 61% of theory) of 3-bromo-4-methyl-benzotrifluoride is obtained.

Applications in Drug Development and Organic Synthesis

The title compounds are primarily utilized as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the trifluoromethyl group can impart desirable properties such as increased metabolic stability and lipophilicity to the final product.

Key Reactions and Transformations

These aryl bromides are versatile substrates for several palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | C8H6BrF3O | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]

- 6. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 22754141 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-4-methylbenzotrifluoride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Bromo-4-methylbenzotrifluoride. Due to the limited availability of public domain raw spectral data for this specific compound, this document focuses on predicting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on established principles of spectroscopy and analysis of structurally similar molecules. Detailed, generalized experimental protocols for obtaining these spectra are also provided, offering a foundational methodology for researchers.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a methyl group, and a trifluoromethyl group on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide synthesizes the expected spectroscopic data and provides practical experimental methodologies.

Predicted Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a standard deuterated solvent such as CDCl₃.

-

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic and aliphatic regions. The aromatic protons will exhibit splitting patterns due to coupling with each other.

Predicted ¹H NMR Data Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz ~ 7.5 - 7.8 d ~ 7.2 - 7.4 d ~ 7.0 - 7.2 s ~ 2.4 s -

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data Chemical Shift (δ) ppm Assignment ~ 135 - 140 Aromatic C-Br ~ 130 - 135 (q) Aromatic C-CF₃ ~ 120 - 130 Aromatic C-H ~ 123 (q, J ≈ 272 Hz) -CF₃ ~ 20 -CH₃

2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the aromatic ring and the substituent groups.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (-CH₃) |

| 1600 - 1450 | Aromatic C=C ring stretch |

| 1350 - 1150 | C-F stretch (strong) |

| 1100 - 1000 | C-Br stretch |

| 900 - 675 | Aromatic C-H out-of-plane bend |

2.3. Mass Spectrometry (MS)

The mass spectrum, typically acquired using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion will be observed.

| Predicted Mass Spectrometry Data | |

| m/z Value | Assignment |

| 238/240 | [M]⁺ |

| 223/225 | [M-CH₃]⁺ |

| 159 | [M-Br]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[1][2]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse-acquire sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, Attenuated Total Reflectance (ATR) is a common and simple method. Place a small amount of the solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[4]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

3.3. Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound, direct insertion or gas chromatography (GC) coupling is suitable.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in a characteristic M+2 peak with nearly equal intensity to the M peak.[5][6]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While experimental spectroscopic data for this compound is not widely disseminated, a robust prediction of its NMR, IR, and MS spectra can be made based on fundamental principles and data from analogous structures. The provided experimental protocols offer a solid foundation for researchers to obtain and analyze the spectroscopic data for this and similar compounds, aiding in their synthesis, characterization, and application in various scientific endeavors.

References

A Technical Guide to the Organic Solvent Solubility of 2-Bromo-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of 2-Bromo-4-methylbenzotrifluoride suggests the following solubility characteristics:

-

Polarity: The presence of the highly electronegative fluorine atoms in the trifluoromethyl group and the bromine atom induces a significant dipole moment, lending the molecule a degree of polarity. However, the benzene ring and the methyl group are nonpolar. This combination suggests the molecule is moderately polar.

-

Expected Solubility:

-

High Solubility is anticipated in moderately polar to nonpolar organic solvents. This includes chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene).

-

Moderate to Good Solubility is expected in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile.

-

Low Solubility is predicted in highly polar protic solvents like methanol and ethanol, where the solute cannot participate in hydrogen bonding as effectively as the solvent molecules bond with each other.

-

Insolubility is expected in water and other highly polar aqueous solutions.

-

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents has not been found in peer-reviewed literature or chemical databases. The table below is provided as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Dichloromethane | CH₂Cl₂ | 25 | Data Point | Data Point | Gravimetric |

| e.g., Toluene | C₇H₈ | 25 | Data Point | Data Point | HPLC |

| e.g., Acetone | C₃H₆O | 25 | Data Point | Data Point | Gravimetric |

| e.g., Ethyl Acetate | C₄H₈O₂ | 25 | Data Point | Data Point | HPLC |

| e.g., Methanol | CH₄O | 25 | Data Point | Data Point | Gravimetric |

| e.g., Tetrahydrofuran | C₄H₈O | 25 | Data Point | Data Point | HPLC |

| e.g., Hexane | C₆H₁₄ | 25 | Data Point | Data Point | Gravimetric |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

This section details a standard "excess solid" method for determining the solubility of a solid compound like this compound in an organic solvent.[3]

4.1 Objective: To quantitatively measure the solubility of this compound in a selected organic solvent at a specified temperature.

4.2 Materials & Equipment:

-

This compound (solid)[1]

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Drying oven

-

Pre-weighed glass sample vials

4.3 Procedure:

-

Preparation: Add an excess amount of solid this compound to a scintillation vial. An "excess" ensures that a saturated solution is formed with undissolved solid remaining.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation. Vigorous shaking or stirring is necessary to maximize the solid-liquid contact surface area.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sample Extraction: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a glass syringe. Avoid disturbing the solid precipitate.

-

Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled glass sample vial. This step is critical to remove any suspended microcrystals.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without sublimating or decomposing the solute. The oven should be well-ventilated or under a vacuum.

-

Final Weighing: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.

-

Solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL).

-

4.4 Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing work.

Visualized Workflow and Logic

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Logical relationship between structure and predicted solubility.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Bromo-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-4-methylbenzotrifluoride, a chemical compound relevant in various research and development applications. The following sections detail its properties, hazards, and the necessary protocols for its safe use in a laboratory setting.

Chemical Identification

Proper identification is the first step in ensuring safe handling of any chemical substance.

| Identifier | Value |

| IUPAC Name | 2-bromo-1-methyl-4-(trifluoromethyl)benzene[1] |

| Synonyms | 3-Bromo-4-methylbenzotrifluoride[1] |

| CAS Number | 66417-30-9[1] |

| Molecular Formula | C₈H₆BrF₃[1][2] |

| Molecular Weight | 239.03 g/mol [1][2] |

| PubChem CID | 2779376[1] |

| EC Number | 642-743-9[1] |

| InChI | InChI=1S/C8H6BrF3/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3[2] |

| InChIKey | TWWUWLMGYSLODU-UHFFFAOYSA-N[1] |

| SMILES String | CC1=CC=C(C=C1Br)C(F)(F)F[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe storage and handling.

| Property | Value |

| Physical Form | Solid[2] |

| Specific Gravity | 1.650 (for the related compound 2-Bromobenzotrifluoride)[3] |

| Solubility | No data available[3] |

| Flash Point | Not applicable[2] |

| Boiling Point | 154 - 155 °C (for the related compound 4-Bromobenzotrifluoride)[4][5] |

| Density | 1.607 g/cm³ at 25 °C (for the related compound 4-Bromobenzotrifluoride)[4][5] |

Hazard Identification and GHS Classification

This section outlines the potential hazards associated with this compound as per the Globally Harmonized System (GHS).

| Hazard Class | GHS Classification |

| Pictogram | GHS07 (Exclamation Mark)[2] |

| Signal Word | Warning[1][2] |

| Hazard Statements | H302: Harmful if swallowed[1][2] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |

| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] |

| Hazard Classifications | Acute Toxicity, Oral (Category 4)[1][2] Skin Irritation (Category 2)[1] Eye Irritation (Category 2)[1] Specific target organ toxicity — single exposure (Category 3)[1] |

| Storage Class | 11 - Combustible Solids[2] |

Experimental Protocols: Spill and Exposure Management

Detailed below are the recommended procedures for managing spills and exposures to this compound.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[3][6]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3] Get medical attention if irritation develops.

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical attention.

-

If Swallowed: Clean mouth with water and drink plenty of water afterwards.[6] Do NOT induce vomiting. Seek immediate medical attention.

Spill Response Protocol:

For detailed guidance on handling a chemical spill, the following workflow diagram outlines the necessary steps to ensure safety and proper cleanup.

Caption: Workflow for Handling Chemical Spills.

Handling and Storage

Proper handling and storage are essential to minimize risks.

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Use in a well-ventilated area or under a chemical fume hood.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] Keep away from heat, sparks, open flames, and hot surfaces.[3][4]

Stability and Reactivity

This substance is stable under normal conditions.[3]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[3]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[3]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF).[3]

References

- 1. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 2779376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-Bromobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Thermochemical Properties of 2-Bromo-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylbenzotrifluoride is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermochemical properties, such as enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction optimization. These parameters govern the energy balance of chemical reactions, predict reaction spontaneity and equilibrium, and are essential for computational modeling of reaction mechanisms.

While specific experimental values for this compound are not published, this guide details the primary experimental technique for their determination: rotating-bomb calorimetry. Furthermore, a compilation of thermochemical data for analogous compounds is provided to serve as a valuable reference.

Experimental Protocols: Determination of Thermochemical Properties

The primary method for accurately determining the standard enthalpy of formation of organic fluorine compounds is rotating-bomb calorimetry . This technique is an advancement of static-bomb calorimetry, designed to handle the corrosive and often gaseous products formed during the combustion of halogenated organic compounds.

Rotating-Bomb Calorimetry for Organofluorine Compounds

The combustion of an organic compound containing fluorine, bromine, and carbon presents challenges due to the formation of a complex mixture of products, including corrosive hydrofluoric acid (HF) and potentially carbon tetrafluoride (CF4) if the compound is highly fluorinated. Rotating-bomb calorimetry ensures a well-defined final equilibrium state by facilitating the dissolution and reaction of combustion products in a solvent, typically water, contained within the bomb.

Detailed Methodology:

-

Sample Preparation:

-

A precisely weighed sample of the liquid or solid compound (e.g., this compound) is encapsulated. Volatile samples are often sealed in fused-quartz ampoules or polyester film bags that are completely combustible.[1][2][3]

-

A known mass of a combustion promoter, such as mineral oil, may be added to ensure complete combustion.

-

A fuse, typically made of cotton or platinum wire, is positioned to ignite the sample.

-

-

Bomb Assembly:

-

The sample holder and fuse are placed inside a robust, corrosion-resistant calorimetric bomb.

-

A specific volume of water or an aqueous solution (e.g., to absorb acidic gases) is added to the bomb.

-

The bomb is sealed and pressurized with a high purity of oxygen to a pressure of approximately 30 atm.

-

-

Calorimetric Measurement:

-

The sealed bomb is submerged in a known volume of water in a calorimeter jacket. The entire assembly is allowed to reach thermal equilibrium.

-

The sample is ignited, and the temperature of the water in the calorimeter is meticulously recorded over time until a final, stable temperature is reached. The bomb is continuously rotated during this period to ensure the homogeneity of the final solution.

-

The temperature change, corrected for heat exchange with the surroundings, is used to calculate the total heat released during the combustion.

-

-

Analysis of Combustion Products:

-

After the experiment, the gaseous and liquid contents of the bomb are carefully collected and analyzed.

-

The total acidity of the final bomb solution is determined by titration to quantify the amounts of hydrofluoric acid (HF) and hydrobromic acid (HBr) formed.

-

Gaseous products are analyzed, typically by gas chromatography, to determine the amount of carbon dioxide (CO2) produced and to check for any unreacted oxygen or the formation of other products like CF4.

-

-

Calculation of Enthalpy of Combustion:

-

The energy equivalent of the calorimeter (calorimeter constant) is determined in separate calibration experiments using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

The gross heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

-

Corrections are applied for the heat of combustion of the fuse, the sample container (if combustible), and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the oxygen.

-

-

Derivation of Standard Enthalpy of Formation:

-

From the corrected standard energy of combustion, the standard enthalpy of combustion (ΔHc°) is calculated.

-

The standard enthalpy of formation (ΔHf°) of the compound is then derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO2, H2O, HF, and HBr).

-

Calculation of Gibbs Free Energy and Entropy

The standard Gibbs free energy of formation (ΔGf°) can be calculated from the standard enthalpy of formation (ΔHf°) and the standard entropy of formation (ΔSf°):[1]

ΔGf° = ΔHf° - TΔSf°

The standard entropy (S°) of the compound can be determined from heat capacity measurements down to near absolute zero using adiabatic calorimetry, or it can be estimated using statistical mechanics with molecular parameters obtained from spectroscopic data and quantum chemical calculations. The standard entropy of formation is then calculated from the standard entropies of the compound and its constituent elements in their standard states.[1]

Data Presentation: Thermochemical Properties of Related Compounds

While specific data for this compound is unavailable, the following tables summarize the thermochemical properties of structurally related compounds. This data can be used for estimation and comparison.

Table 1: Thermochemical Properties of Parent Compounds at 298.15 K

| Compound | Formula | ΔHf° (liquid) (kJ/mol) | ΔHf° (gas) (kJ/mol) | S° (liquid) (J/mol·K) |

| Toluene | C₇H₈ | 12.0 | 50.0 | 221.0 |

| Benzotrifluoride | C₇H₅F₃ | - | -600.4 | - |

Data sourced from the NIST WebBook.[4][5][6]

Table 2: Enthalpy of Formation of Substituted Benzotrifluorides and Related Compounds

| Compound | Formula | State | ΔHf° (kcal/mol) |

| Benzotrifluoride | C₇H₅F₃ | liquid | -147.85 |

| o-Fluorobenzoic acid | C₇H₅FO₂ | solid | -134.38 |

| m-Fluorobenzoic acid | C₇H₅FO₂ | solid | -137.84 |

| p-Fluorobenzoic acid | C₇H₅FO₂ | solid | -138.95 |

| Fluorobenzene | C₆H₅F | liquid | -34.75 |

Note: 1 kcal = 4.184 kJ. Data for substituted benzotrifluorides other than the parent compound is scarce.[2][3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the standard enthalpy of formation using rotating-bomb calorimetry.

Caption: Workflow for Enthalpy of Formation Determination.

References

- 1. The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 3. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]

- 4. Toluene [webbook.nist.gov]

- 5. Toluene (data page) - Wikipedia [en.wikipedia.org]

- 6. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Pathways of 2-Bromo-4-methylbenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for 2-Bromo-4-methylbenzotrifluoride, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, methyl, and trifluoromethyl groups on the benzene ring makes this compound a versatile intermediate for introducing these moieties into more complex molecular architectures.

Commercial Availability

The commercial availability of this compound is currently limited, with a few specialized chemical suppliers offering this reagent, primarily for research and development purposes. The purity and available quantities can vary, and it is often synthesized upon request for larger quantities.

| Supplier | Product Code | Purity | Quantity | Price (USD) | Lead Time |

| Sigma-Aldrich | CDS023525 | Not specified | 100 mg | $77.90 | Usually ships in 2 business days |

| ChemUniverse | - | Inquiry | Inquiry | Inquiry | Inquiry |

Note: Sigma-Aldrich notes that they do not collect analytical data for this product and the buyer assumes responsibility for confirming its identity and/or purity. For bulk orders or specific purity requirements, it is advisable to contact the suppliers directly.

Synthetic Protocols

Proposed Synthesis: Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate, followed by decomposition in the presence of a copper(I) halide.

Reaction Scheme:

Figure 1: Proposed Sandmeyer reaction pathway.

Experimental Protocol:

Step 1: Diazotization of 2-Amino-5-methylbenzotrifluoride

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

To the flask, add a solution of 2-amino-5-methylbenzotrifluoride in aqueous hydrobromic acid (HBr).

-

Cool the stirred solution to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0-5 °C. The addition of sodium nitrite leads to the in-situ formation of the diazonium salt.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Step 2: Copper(I) Bromide Mediated Bromination

-

In a separate beaker, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the initial effervescence subsides, warm the reaction mixture gently to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water, followed by a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Important Considerations:

-

Safety: Aryl diazonium salts are potentially explosive, especially when dry. They should be prepared in solution at low temperatures and used immediately without isolation. All operations should be conducted behind a safety shield in a fume hood.

-

Starting Material: The starting material, 2-amino-5-methylbenzotrifluoride, is not as commonly available as other aniline derivatives and may need to be synthesized separately.

Logical Workflow for Synthesis and Procurement

The following diagram illustrates the decision-making process for obtaining this compound for research purposes.

2-Bromo-4-methylbenzotrifluoride: A Versatile Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylbenzotrifluoride is a halogenated aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique trifluoromethyl and bromo functionalities make it an attractive starting material for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, while the bromo substituent provides a reactive handle for a wide array of cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols for the use of this compound as a synthetic building block.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 239.03 g/mol .[1][2] Its chemical structure combines the steric and electronic features of a toluene ring with the unique properties imparted by the trifluoromethyl and bromo groups.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrF₃ | [1] |

| Molecular Weight | 239.03 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 121793-12-2 | [2] |

| SMILES String | CC1=CC=C(C(F)(F)F)C(Br)=C1 | [1] |

| InChI Key | ILHMYYRIQKCMIZ-UHFFFAOYSA-N | [1] |

Safety Information: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation, enabling the synthesis of a diverse range of substituted aromatic compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be readily coupled with a variety of aryl and heteroaryl boronic acids to generate biaryl structures, which are common motifs in pharmaceuticals.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Protocol)

This protocol is based on established methods for the Suzuki-Miyaura coupling of similar aryl bromides.[3]

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL), via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-4-methylbenzotrifluoride.

Table of Representative Suzuki-Miyaura Coupling Conditions:

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 80-90 |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 75-85 |

Heck Coupling

The Heck reaction provides a means to form carbon-carbon bonds between an aryl halide and an alkene. This compound can react with various alkenes to produce substituted styrenes and other vinylated aromatic compounds, which are valuable intermediates in polymer and materials science, as well as in the synthesis of complex organic molecules.

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Protocol: Heck Coupling of this compound with Styrene (Representative Protocol)

This protocol is adapted from established procedures for the Heck coupling of aryl bromides.[4]

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Reagent Addition: Add anhydrous, degassed acetonitrile (5 mL), styrene (1.5 mmol, 1.5 equiv.), and a base such as triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.).

-

Reaction: Seal the tube and heat to 100 °C for 18-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the substituted stilbene derivative.

Table of Representative Heck Coupling Conditions:

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |

| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 70-85 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 65-80 |

| 1-Octene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe (2) | 1,4-Dioxane | 110 | 60-75 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals, as the arylamine moiety is a common feature in many drug molecules. This compound can be coupled with a wide range of primary and secondary amines.

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Representative Protocol)

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[5][6]

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv.).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Reagent Addition: Add anhydrous toluene via syringe, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Table of Representative Buchwald-Hartwig Amination Conditions:

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |

| Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 80-90 |

| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 85-95 |

| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | t-BuOH | 90 | 75-85 |

Application in Pharmaceutical Synthesis: A Potential Precursor to Bicalutamide Analogues

While direct synthesis of the non-steroidal antiandrogen drug Bicalutamide typically utilizes 3-trifluoromethyl-4-cyanoaniline, the structural features of this compound make it a plausible starting material for the synthesis of Bicalutamide analogues. The development of new analogues is a key strategy in overcoming drug resistance and improving therapeutic profiles.[1] A hypothetical synthetic route could involve the conversion of the methyl group to a cyano group, followed by further functionalization.

Spectroscopic Data of Representative Derivatives

The successful synthesis of new compounds derived from this compound requires thorough characterization. Below is a table of expected NMR chemical shifts for a representative Suzuki coupling product, 2-(4-methoxyphenyl)-4-methylbenzotrifluoride, based on data for analogous compounds.

| Nucleus | Expected Chemical Shift (ppm) |

| ¹H NMR | Aromatic protons: 6.9-7.8, Methyl protons: ~2.4, Methoxy protons: ~3.8 |

| ¹³C NMR | Aromatic carbons: 114-160, Methyl carbon: ~21, Methoxy carbon: ~55, CF₃ carbon: ~124 (quartet) |

| ¹⁹F NMR | ~ -62 |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its participation in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, provides efficient routes to a wide range of substituted aromatic compounds. The presence of the trifluoromethyl group makes it particularly attractive for the synthesis of biologically active molecules with improved pharmacokinetic properties. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of this compound's full synthetic potential.

References

- 1. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzenamine, 2-chloro-5-(trifluoromethyl)- | C7H5ClF3N | CID 8475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity Profile and Functional Groups of 2-Bromo-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and functional group characteristics of 2-Bromo-4-methylbenzotrifluoride. This compound, featuring a trifluoromethylated and brominated toluene scaffold, is a valuable building block in medicinal chemistry and materials science. This document will delve into the influence of its constituent functional groups—the bromine atom, the methyl group, and the trifluoromethyl group—on the molecule's overall reactivity. Key chemical transformations, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and lithiation, will be discussed in detail, supported by generalized experimental protocols and quantitative data where available. The interplay of electronic and steric effects governing the regioselectivity and reaction outcomes will also be elucidated.

Introduction

This compound, also known as 3-Bromo-4-methylbenzotrifluoride or 2-bromo-4-(trifluoromethyl)toluene, is an aromatic organic compound with the chemical formula C₈H₆BrF₃. Its structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethyl group. The unique combination and positioning of these functional groups impart a distinct reactivity profile, making it a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Molecular Structure:

Figure 1: Chemical Structure of this compound.

This guide will systematically explore the reactivity associated with each key functional group.

Functional Group Analysis and Their Influence on Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric properties of its substituents.

-

Bromo Group (-Br): The bromine atom is a good leaving group in various cross-coupling reactions and can be readily displaced by nucleophiles under specific conditions. It is an ortho, para-director for electrophilic aromatic substitution, although the electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards such reactions.

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation and induction. It is an ortho, para-director for electrophilic aromatic substitution. The methyl group can also be a site for radical halogenation under appropriate conditions.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, although the latter is still challenging. The CF₃ group is a meta-director for electrophilic aromatic substitution.

The interplay of these groups dictates the preferred sites of reaction and the overall reactivity of the molecule. For instance, in palladium-catalyzed reactions, the carbon-bromine bond is the primary reactive site.

Reactivity Profile: Key Chemical Transformations

This compound is a versatile substrate for a variety of organic transformations, enabling the introduction of diverse functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-N bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures by reacting the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base.

Reaction Scheme:

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol (General):

A general procedure adapted from protocols for similar aryl bromides is as follows:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

The vessel is purged with an inert gas (e.g., Argon).

-

A degassed solvent system (e.g., 1,4-dioxane/water, toluene) is added.

-

The reaction mixture is heated (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.

-

After cooling, the reaction is worked up by extraction and purified by column chromatography.

Quantitative Data (Representative for similar substrates):

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | 75-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 80-98 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 70-90 |

Note: Yields are illustrative and based on reactions with structurally similar aryl bromides. Optimization for this compound is necessary.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting this compound with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base.

Reaction Scheme:

Figure 3: General scheme for the Sonogashira coupling reaction.

Experimental Protocol (General):

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Add an anhydrous, degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine).

-

The terminal alkyne (1.1-1.5 equiv.) is added, and the mixture is stirred at room temperature or with gentle heating.

-

Reaction progress is monitored by TLC or GC-MS.

-

Work-up involves quenching, extraction, and purification by chromatography.

The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.

Reaction Scheme:

Figure 4: General scheme for the Heck reaction.

Experimental Protocol (General):

-

In a sealed tube, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., P(o-tol)₃, 2-10 mol%).

-

The tube is purged with an inert gas.

-

An anhydrous, degassed solvent (e.g., acetonitrile, DMF), the alkene (1.2-2.0 equiv.), and a base (e.g., triethylamine, K₂CO₃) are added.

-

The mixture is heated (typically 80-140 °C) until the reaction is complete.

-

Work-up and purification follow standard procedures.

This reaction is a powerful method for the synthesis of arylamines by coupling this compound with a primary or secondary amine, using a palladium catalyst and a strong, non-nucleophilic base.

Reaction Scheme:

An In-depth Technical Guide to the First Synthesis of 2-Bromo-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed account of the likely first synthesis of 2-Bromo-4-methylbenzotrifluoride, a key intermediate in the development of various pharmaceuticals and agrochemicals. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis can be confidently inferred from established methodologies for the bromination of substituted toluene and benzotrifluoride derivatives. The most probable and earliest synthetic route is the direct electrophilic bromination of 4-methylbenzotrifluoride.

The regiochemistry of this reaction is governed by the directing effects of the two substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the trifluoromethyl group is a deactivating, meta-director. In the case of 4-methylbenzotrifluoride, the para position to the methyl group is occupied by the trifluoromethyl group. Therefore, electrophilic attack is directed to the positions ortho to the activating methyl group, namely the C2 and C6 positions. Due to steric hindrance from the adjacent methyl and trifluoromethyl groups, substitution at the C2 position is favored, leading to the formation of this compound as the major product.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its starting material. Data for the product is based on commercially available information and typical outcomes of similar reactions, as a specific first synthesis report with detailed yields and properties is not available.

| Property | 4-methylbenzotrifluoride (Starting Material) | This compound (Product) |

| Molecular Formula | C₈H₇F₃ | C₈H₆BrF₃ |

| Molecular Weight | 160.14 g/mol | 239.03 g/mol [1] |

| Appearance | Colorless liquid | Colorless to light yellow liquid or solid |

| Boiling Point | 128-129 °C | ~190-200 °C (estimated) |

| CAS Number | 6140-17-6 | 66417-30-9[1] |

| Typical Yield | Not Applicable | 60-80% (estimated based on similar reactions) |

Experimental Protocol: First Synthesis via Electrophilic Bromination

The following protocol is a detailed methodology for the synthesis of this compound based on well-established procedures for the bromination of aromatic compounds, particularly those containing activating and deactivating groups. This procedure is analogous to methods described for the synthesis of related brominated benzotrifluorides and toluenes.[2][3]

Materials:

-

4-methylbenzotrifluoride

-

Bromine (Br₂)

-

Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

10% Sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas trap (to absorb HBr fumes)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add 4-methylbenzotrifluoride and the inert solvent (e.g., dichloromethane).

-

Catalyst Addition: To this solution, add a catalytic amount of iron powder or iron(III) bromide.

-

Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add bromine, dissolved in a small amount of the same solvent, from the dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10 °C during the addition. The reaction is exothermic, and hydrogen bromide gas will be evolved.

-

Reaction: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete (monitored by TLC or GC). Gentle heating may be applied to drive the reaction to completion if necessary.

-

Quenching: Upon completion, cool the reaction mixture and slowly add a 10% sodium bisulfite solution to quench any unreacted bromine. The reddish-brown color of bromine should disappear.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizations

Logical Workflow of the First Synthesis

The following diagram illustrates the logical steps involved in the first synthesis of this compound via electrophilic bromination.

Caption: Logical workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While there is no "signaling pathway" in the traditional biological sense for a chemical synthesis, the following diagram illustrates the flow of chemical transformation and the key reagents involved in the process.

Caption: Chemical transformation pathway for the synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylbenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable building block for introducing a bromo-trifluoromethyl-toluene moiety into target molecules. Direct bromination of the readily available starting material, 4-methylbenzotrifluoride, however, presents a significant regioselectivity challenge. The directing effects of the methyl group (ortho, para-directing) and the trifluoromethyl group (meta-directing) synergize to favor the formation of the undesired 3-bromo isomer.

This document outlines a robust, multi-step synthetic route to obtain the desired this compound with high purity. The proposed pathway involves a four-step sequence:

-

Nitration of 4-methylbenzotrifluoride to produce a mixture of nitroisomers.

-

Isomer Separation to isolate the key intermediate, 2-nitro-4-methylbenzotrifluoride.

-

Reduction of the nitro group to an amine.

-

Sandmeyer Reaction to convert the amino group to the target bromo-substituent.

This protocol provides detailed methodologies for each step, based on established chemical principles and analogous reactions reported in the literature.

Data Presentation

The following table summarizes the key quantitative data for the proposed multi-step synthesis of this compound.

| Step | Reaction | Key Reagents | Temperature (°C) | Typical Yield (%) | Purity (%) |

| 1 | Nitration | 4-methylbenzotrifluoride, Nitric Acid | -20 to 10 | ~40-45 (of 2-nitro isomer in mixture) | Mixture of isomers |

| 2 | Isomer Separation | Mixture of nitroisomers | Varies (Fractional Distillation) | >90 (of 2-nitro isomer) | >98 |

| 3 | Reduction | 2-nitro-4-methylbenzotrifluoride, Pd/C, H₂ | 25-45 | >90 | >98 |

| 4 | Sandmeyer Reaction | 2-amino-4-methylbenzotrifluoride, CuBr, HBr, NaNO₂ | 0-5 (diazotization), RT to 50 (bromination) | 70-80 | >98 |

Experimental Protocols

Step 1: Nitration of 4-methylbenzotrifluoride

This procedure describes the nitration of 4-methylbenzotrifluoride to yield a mixture of nitroisomers, with the desired 2-nitro-4-methylbenzotrifluoride as a significant component.

Materials:

-

4-methylbenzotrifluoride

-

Concentrated Nitric Acid (98%)

-

Methylene Chloride

-

5% Sodium Carbonate solution

-

Ice

-

Round-bottom flask with stirring

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool concentrated nitric acid (3-5 molar equivalents) to -18°C using an ice-salt bath.

-

Slowly add 4-methylbenzotrifluoride (1 molar equivalent) dropwise to the cooled nitric acid, ensuring the temperature is maintained between -22°C and -16°C.

-

After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 15-30 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel and extract the organic products with methylene chloride.

-

Wash the organic layer with a 5% sodium carbonate solution until neutral, followed by a final wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain a mixture of nitro-isomers as an oil. The typical yield of the 2-nitro isomer in the mixture is around 43%.[1][2]

Step 2: Separation of 2-nitro-4-methylbenzotrifluoride

This protocol details the separation of the desired 2-nitro-4-methylbenzotrifluoride from the other isomers by fractional distillation.

Materials:

-

Mixture of nitro-isomers from Step 1

-

Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column with at least 20 theoretical plates)

-

Heating mantle

-

Vacuum source (if necessary)

Procedure:

-

Set up the fractional distillation apparatus.

-

Charge the distillation flask with the mixture of nitro-isomers.

-

Carefully heat the flask to begin the distillation.

-

Collect the fractions at their respective boiling points. The 2-nitro isomer is expected to have a different boiling point from the other isomers, allowing for its separation. For analogous compounds, a reflux ratio of 4:1 has been shown to be effective in separating isomers.[1][2][3]

-

Monitor the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Combine the fractions containing the high-purity 2-nitro-4-methylbenzotrifluoride. A purity of over 98% can be achieved with an efficient distillation setup.[1][2][3]

Step 3: Reduction of 2-nitro-4-methylbenzotrifluoride

This protocol describes the reduction of the isolated 2-nitro-4-methylbenzotrifluoride to 2-amino-4-methylbenzotrifluoride via catalytic hydrogenation.

Materials:

-

2-nitro-4-methylbenzotrifluoride

-

Methanol or Ethanol

-

Palladium on carbon (5% or 10% Pd/C) catalyst

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a hydrogenation vessel, dissolve 2-nitro-4-methylbenzotrifluoride in methanol or ethanol.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle warming (40-45°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Remove the solvent from the filtrate under reduced pressure to yield 2-amino-4-methylbenzotrifluoride. The product is often of high purity and may be used in the next step without further purification.

Step 4: Sandmeyer Reaction for the Synthesis of this compound

This protocol outlines the conversion of 2-amino-4-methylbenzotrifluoride to the final product, this compound, via a Sandmeyer reaction.[4][5]

Materials:

-

2-amino-4-methylbenzotrifluoride

-

Hydrobromic acid (48%)

-

Copper(I) bromide (CuBr)

-

Sodium nitrite (NaNO₂)

-

Ice

-

Beaker

-

Stirring plate and stir bar

-

Thermometer

-

Separatory funnel

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Diazotization:

-

In a beaker, dissolve 2-amino-4-methylbenzotrifluoride in hydrobromic acid.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Continue stirring for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Bromination:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat to 40-50°C to ensure complete decomposition of the diazonium salt (cessation of nitrogen gas evolution).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer with water, followed by a wash with a dilute sodium bicarbonate solution, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene - Google Patents [patents.google.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals